molecular formula C19H19N3O2S B3296385 2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 893372-11-7

2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B3296385
CAS RN: 893372-11-7
M. Wt: 353.4 g/mol
InChI Key: JGMLHSUGCKZPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether linkage (sulfur atom connected to two carbon atoms), a phenyl group (a six-membered carbon ring), and a methoxy group (an oxygen atom connected to a methyl group). These functional groups could potentially participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring might be formed through a cyclization reaction, while the thioether linkage could be formed through a nucleophilic substitution reaction. The methoxy group might be introduced through an etherification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring, phenyl group, and methoxy group would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the thioether linkage could undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and methoxy group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a solid, it might pose a dust explosion hazard. If it were a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its mechanism of action and the dose received .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-9-7-15(8-10-17)13-22-12-11-20-19(22)25-14-18(23)21-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMLHSUGCKZPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.